Ethyl 2-(1,3-Dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxamido)acetate
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Overview
Description
Ethyl 2-(1,3-Dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxamido)acetate is a complex organic compound with the molecular formula C21H31N3O6 and a molecular weight of 421.5 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with dicyclohexyl groups and an ethyl ester functional group. It is primarily used in scientific research and as a synthetic intermediate in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,3-Dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxamido)acetate typically involves the reaction of dicyclohexylurea with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-Dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxamido)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 2-(1,3-Dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxamido)acetate is used in various scientific research applications, including:
Chemistry: As a synthetic intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug development and as a reference compound in pharmacological studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,3-Dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxamido)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways that regulate various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Daprodustat Impurity 1: Ethyl (1,3-dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carbonyl)glycinate.
Daprodustat Intermediate 2: Another related compound used in the synthesis of Daprodustat.
Uniqueness
Ethyl 2-(1,3-Dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxamido)acetate is unique due to its specific structural features, such as the presence of dicyclohexyl groups and the pyrimidine ring. These structural elements contribute to its distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C21H31N3O6 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
ethyl 2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate |
InChI |
InChI=1S/C21H31N3O6/c1-2-30-16(25)13-22-18(26)17-19(27)23(14-9-5-3-6-10-14)21(29)24(20(17)28)15-11-7-4-8-12-15/h14-15,17H,2-13H2,1H3,(H,22,26) |
InChI Key |
ZMEZGLQQHLUGQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
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